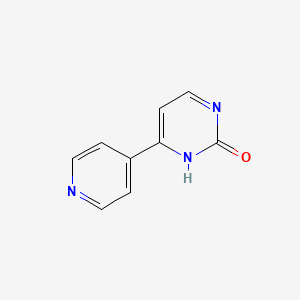

4-(Pyridin-4-yl)pyrimidin-2-ol

Übersicht

Beschreibung

4-(Pyridin-4-yl)pyrimidin-2-ol is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both nitrogen atoms in the rings makes it a versatile molecule for various chemical reactions and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-4-yl)pyrimidin-2-ol typically involves the cyclization of 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one with urea or thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in ethanol under reflux conditions for about 18 hours . Another method involves the Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by hydrogenation to form the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes mentioned above for large-scale production. This would include using continuous flow reactors and optimizing reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Pyridin-4-yl)pyrimidin-2-ol undergoes various types of chemical reactions, including:

Aromatic Nucleophilic Substitution: The compound can react with pentafluoro- and pentachloropyridines, where the pyridin-4-ol moiety attacks the nitrogen atom.

Oxidation and Reduction:

Common Reagents and Conditions:

Bases: Sodium hydroxide is commonly used in the synthesis of this compound.

Solvents: Ethanol is frequently used as a solvent for the reactions.

Catalysts: Hydrogenation reactions may require catalysts such as palladium on carbon.

Major Products: The major products formed from these reactions include various substituted pyrimidines and pyridines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of 4-(Pyridin-4-yl)pyrimidin-2-ol is in the development of therapeutic agents. It has been studied for its potential as an inhibitor of the Serine/threonine-protein kinase ATR (Ataxia Telangiectasia and Rad3 related), which plays a crucial role in the DNA damage response pathway. By inhibiting ATR, this compound can disrupt cell cycle regulation and enhance the effectiveness of DNA-damaging agents used in cancer therapy.

Case Studies:

- In Vitro Studies : Research has demonstrated that this compound effectively inhibits ATR activity in cancer cell lines, leading to increased sensitivity to chemotherapeutic agents such as radiation.

- In Vivo Studies : Animal models have shown that this compound can induce significant tumor regression when combined with standard cancer treatments, suggesting a synergistic effect that can improve patient outcomes.

Enzyme Inhibition

Beyond its role in cancer therapy, this compound has been investigated for its ability to inhibit various enzymes involved in cellular signaling pathways. This property makes it a valuable tool in biochemical research for understanding enzyme functions and their implications in disease processes.

Research Findings:

Studies indicate that compounds similar to this compound can modulate protein kinase activity, which is critical for cell proliferation and survival. This modulation can provide insights into therapeutic strategies for proliferative diseases such as cancer .

Material Development

In addition to its biological applications, this compound is utilized in the development of new materials and chemical processes. Its unique structural features allow it to serve as a building block for synthesizing more complex heterocyclic compounds, which can be applied in various industrial contexts.

Chemical Synthesis

The compound is also employed as an intermediate in organic synthesis, facilitating the creation of diverse chemical entities with potential applications across multiple sectors including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-(Pyridin-4-yl)pyrimidin-2-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response

Vergleich Mit ähnlichen Verbindungen

4-Substituted Phenyl-6-(pyridin-2-yl)pyrimidin-2-ol: These compounds share a similar structure but differ in the substitution pattern on the phenyl ring.

4-Substituted Phenyl-6-(pyridin-2-yl)pyrimidin-2-thiol: These compounds have a thiol group instead of a hydroxyl group, which can significantly alter their chemical and biological properties.

Uniqueness: 4-(Pyridin-4-yl)pyrimidin-2-ol is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This dual-ring structure provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound in medicinal chemistry and other scientific research fields.

Biologische Aktivität

4-(Pyridin-4-yl)pyrimidin-2-ol (CAS No. 208936-44-1) is a heterocyclic compound that has attracted attention due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound features a pyridine ring and a pyrimidine ring, which are known for their biological significance. The presence of hydroxyl groups in the pyrimidine structure enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures display activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial growth through interference with essential cellular processes.

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Bacterial Strains Inhibited | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | TBD |

| Compound A | E. coli, B. subtilis | 0.5 µg/mL |

| Compound B | S. aureus, C. albicans | 1 µg/mL |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that derivatives of pyrimidines can significantly reduce paw edema in animal models, indicating their potential use in treating inflammatory conditions .

Table 2: Anti-inflammatory Effects of Pyrimidine Derivatives

| Compound | Inhibition (%) at 4h | Standard Drug Comparison |

|---|---|---|

| This compound | TBD | Indomethacin (47.72%) |

| Compound C | 43.17% | Indomethacin (42.22%) |

| Compound D | 40.91% | Indomethacin (42.22%) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. The hydroxyl group in the pyrimidine ring is thought to enhance hydrogen bonding interactions, facilitating binding to active sites on target proteins.

Case Studies

- Antimicrobial Study : A recent study evaluated the effectiveness of various pyrimidine derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited lower MIC values compared to traditional antibiotics, suggesting a potential role as alternative antimicrobial agents .

- Anti-inflammatory Research : In a controlled experiment involving induced paw edema in rats, the administration of this compound resulted in a significant reduction in swelling compared to untreated controls, highlighting its therapeutic potential for inflammatory diseases .

Eigenschaften

IUPAC Name |

6-pyridin-4-yl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBJIACQDLVAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629493 | |

| Record name | 6-(Pyridin-4-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208936-44-1 | |

| Record name | 6-(Pyridin-4-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.